molecular formula C22H19N3O B307142 N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine

N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine

Cat. No. B307142
M. Wt: 341.4 g/mol
InChI Key: QBBQXGWTAWEVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine, also known as BTBI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTBI is a nitrogen-containing compound that is synthesized through a multistep process. The compound has been studied for its potential use as a catalyst, fluorescent probe, and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine is not well understood. However, studies have suggested that the compound may act as a nucleophile in catalytic reactions and as a chelator in metal ion sensing.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine. However, studies have suggested that the compound may have antimicrobial activity and may be toxic to certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine in lab experiments is its ease of synthesis. The compound can be synthesized using readily available reagents and equipment. However, one of the limitations of using N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine is its limited solubility in common solvents, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine. One potential area of research is the development of new catalytic applications for the compound. Another potential area of research is the development of new fluorescent probes for metal ion sensing. Additionally, further research is needed to understand the biochemical and physiological effects of N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine and its potential use in medical applications.

Synthesis Methods

The synthesis of N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine involves a multistep process that includes the condensation of o-phenylenediamine with p-tolualdehyde, followed by the cyclization of the resulting intermediate with ammonium acetate. The final product is obtained through the oxidation of the cyclized intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Scientific Research Applications

N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine has been extensively studied for its potential applications in various fields, including catalysis, sensing, and imaging. In catalysis, N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine has been used as a catalyst for various organic reactions, including the synthesis of quinolines, benzimidazoles, and benzoxazoles. In sensing, N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine has been used as a fluorescent probe for the detection of metal ions, including copper and mercury. In imaging, N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine has been used as a building block for the synthesis of fluorescent dyes for cellular imaging.

properties

Product Name

N2,N3-bis(p-tolyl)-4H-1,4-benzoxazine-2,3-diimine

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(4-methylphenyl)imino-1,4-benzoxazin-3-amine

InChI

InChI=1S/C22H19N3O/c1-15-7-11-17(12-8-15)23-21-22(24-18-13-9-16(2)10-14-18)26-20-6-4-3-5-19(20)25-21/h3-14H,1-2H3,(H,23,25)

InChI Key

QBBQXGWTAWEVJG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C

Origin of Product

United States

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